molecular formula C13H14F3NO2 B256989 N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide

N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide

Cat. No. B256989
M. Wt: 273.25 g/mol
InChI Key: CNLTWTTWVJSPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide, also known as TFB-TFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFB-TFM is a synthetic compound that was first developed in 2004 by researchers at the University of California, Berkeley. Since then, TFB-TFM has been extensively studied for its unique properties and potential uses.

Mechanism Of Action

The mechanism of action of N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide involves the binding of the compound to specific sites on proteins. The binding of N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide to proteins can cause changes in the conformation of the protein, leading to altered protein-protein interactions. This mechanism of action has made N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide a valuable tool for studying the function of proteins in various biological systems.

Biochemical And Physiological Effects

Studies have shown that N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide can have a range of biochemical and physiological effects. For example, N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of certain enzymes, such as the proteasome, which plays a critical role in protein degradation. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide has been shown to modulate the activity of ion channels, which are critical for the function of the nervous system.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide in lab experiments is its specificity for certain protein targets. N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide can be used to study specific protein-protein interactions, allowing researchers to gain insight into the function of specific proteins in biological systems. However, one limitation of using N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide. One potential direction is the development of new compounds that are similar to N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide but have improved properties, such as increased specificity or decreased toxicity. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide could be used to study the function of specific proteins in disease states, potentially leading to the development of new therapies for various diseases. Finally, N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide could be used to study the function of proteins in complex biological systems, such as the human brain, leading to a better understanding of how these systems function.

Synthesis Methods

The synthesis of N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 2-(trifluoromethyl)benzoyl chloride with tetrahydro-2-furanmethanol in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to yield N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide.

Scientific Research Applications

N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide has been studied extensively for its potential applications in scientific research. One of the primary uses of N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide is as a tool for studying protein-protein interactions. N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide is a small molecule that can bind to specific sites on proteins, allowing researchers to study the interactions between different proteins in a controlled environment.

properties

Product Name

N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)11-6-2-1-5-10(11)12(18)17-8-9-4-3-7-19-9/h1-2,5-6,9H,3-4,7-8H2,(H,17,18)

InChI Key

CNLTWTTWVJSPEZ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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